2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound characterized by the molecular formula . This compound is a derivative of pyrimidine and piperidine, which are significant heterocyclic compounds commonly used in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
The compound can be synthesized through multiple synthetic routes involving piperidine and pyrimidine derivatives. It is commercially available from various chemical suppliers and is often utilized as a building block in organic synthesis.
2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride is classified as a heterocyclic organic compound, specifically belonging to the categories of pyrimidines and piperidines. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in pharmaceutical development.
The synthesis of 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride typically involves several key steps:
The reaction conditions are carefully controlled to optimize yield and purity. For instance, the use of solvents such as dimethylformamide or tetrahydrofuran, along with appropriate bases (e.g., potassium carbonate), is common to facilitate the reactions. The final product is typically purified through recrystallization or chromatography.
The molecular structure of 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride consists of a pyrimidine ring substituted with a piperidine moiety at the 2-position and a carboxylic acid group at the 5-position. The presence of the hydrochloride salt enhances its solubility.
Key structural data includes:
2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride can undergo several types of chemical reactions:
Common reagents include:
The specific conditions (temperature, solvent choice, and reaction time) are critical for achieving desired outcomes.
At the molecular level, 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride exerts its biological effects through interactions with specific enzymes and proteins. For example:
Research indicates that the compound can modulate gene expression and affect metabolic processes within cells, highlighting its potential therapeutic applications.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse synthetic transformations.
2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride has numerous applications across different fields:
The core structure of 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride integrates two privileged pharmacophores: a piperidine ring and a pyrimidine heterocycle. This combination creates a versatile scaffold for designing bioactive molecules. The piperidine moiety provides a basic nitrogen capable of forming salt bridges with biological targets, enhancing binding affinity, while the pyrimidine ring serves as a hydrogen-bond acceptor for interactions with enzymes or receptors [3]. The carboxylic acid group further enables derivatization into amides or esters, expanding drug-like properties [3].
This scaffold’s significance is highlighted in renin inhibitors for hypertension treatment, where analogous N-(piperidin-3-yl)pyrimidine-5-carboxamides bind the renin active site through:
Table 1: Key Physicochemical Properties
Property | Value | Significance | |
---|---|---|---|
Molecular Formula | C₁₀H₁₄Cl₂N₃O₂ (hydrochloride salt) | Balanced MW (~298 g/mol) for drug-likeness | |
Hydrogen Bond Acceptors | 5 (pyrimidine N, carbonyl O, carboxylate O) | Enhanced target engagement | |
Hydrogen Bond Donors | 2 (piperidinium NH⁺, carboxylic OH) | Solubility and binding affinity | |
Rotatable Bonds | 2 | Conformational flexibility control | |
Storage Conditions | 2-8°C (anhydrous) | Compound stability | [3] [6] |
Rational modifications of this scaffold enable optimization of pharmacokinetic and pharmacodynamic profiles. Key strategies include:
Carboxylic Acid Bioisosteres: Replacement with tetrazoles or acyl sulfonamides maintains polarity while improving metabolic stability. For example, in CDC42/RHOJ GTPase inhibitors, such substitutions reduced off-target effects on kinases while retaining sub-μM potency [4].
Piperidine N-Functionalization: Acylation or alkylation modulates basicity, enhancing blood-brain barrier penetration for CNS targets. In pyrazolo[3,4-d]pyrimidine anticancer agents, N-acylated piperidine derivatives showed 10-fold increased activity against renal cancer (UO-31 cells, IC₅₀ = 0.8 μM) compared to sunitinib [5].
Pyrimidine Ring Decoration: Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position boost potency by strengthening hydrophobic pocket interactions. In triazine-based CDC42 inhibitors, this modification improved cellular IC₅₀ from 55.5 μM to 2.6–3.9 μM across melanoma lines [4].
Table 2: Analogue Optimization Case Studies
Derivative | Biological Target | Key Improvement | Potency | |
---|---|---|---|---|
5-Carboxamide (ARN25499) | CDC42/RHOJ GTPase | Bioavailability ↑ 2.5-fold vs. leads | IC₅₀ = 1.2 μM (A375) | |
N-Boc-piperidine (12c) | Renal cancer (UO-31) | Tumor growth inhibition > reference drugs | IC₅₀ = 0.8 μM | |
4-Trifluoromethylpyrimidine (5) | BRAF-mutant melanoma | Solubility ↑ 15-fold vs. parent | IC₅₀ = 2.6 μM (SKM28) | [4] [5] |
This scaffold features prominently in diverse screening libraries due to its favorable drug-like properties and synthetic tractability:
Enamine’s CNS Library: Incorporated as a BBB-penetrant fragment, leveraging the piperidine’s pKₐ (~8.5) for brain exposure. It constitutes 0.4% of the 47,360-compound collection used for neurological target screening [7].
Covalent Screening Sets: The carboxylic acid enables conjugation to warheads (e.g., chloroacetamides) in Enamine’s covalent libraries (12,160 compounds), targeting serine hydrolases and cysteine proteases [7].
Kinase-Focused Libraries: Paired with hinge-binding motifs in ChemDiv’s kinase collections (26,000 compounds), where the pyrimidine mimics adenine’s interactions with ATP pockets [7].
Table 3: Representation in Major HTS Libraries
Library | Size | Scaffold Role | Screening Utility | |
---|---|---|---|---|
Enamine CNS Library | 47,360 | BBB-penetrant fragment | Neurological target identification | |
ChemDiv Kinase Library | 26,000 | ATP-binding site mimic | Oncokinase inhibitor discovery | |
Covalent Screening Set | 12,160 | Acid-derived warhead carrier | Irreversible enzyme inhibition | |
NIH Clinical Collection | 446 | Bioactive reference | Drug repurposing assays | [5] [7] |
HTS campaigns using such libraries identified novel CDC42 inhibitors (e.g., ARN25499) with >90% tumor growth inhibition in PDX models, demonstrating the scaffold’s viability for lead development [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9